2-(Trifluoromethyl)biphenyl
Overview
Description
2-(Trifluoromethyl)biphenyl is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity and stability, enhancing the compound’s reactivity and utility in diverse fields.
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-(Trifluoromethyl)biphenyl involves its use as a reagent in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are used to create carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide variety of organic compounds .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)biphenyl plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the degradation of aromatic compounds. For instance, enzymes such as cytochrome P450 are known to catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This compound can also interact with DNA, leading to changes in gene expression by influencing the binding of transcription factors . These molecular interactions are essential for understanding the biochemical mechanisms underlying the effects of this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the formation of degradation products, which may have different biochemical properties. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that low to moderate doses of this compound can have beneficial effects on metabolic processes, while high doses may lead to toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. Enzymes such as cytochrome P450 play a key role in the metabolism of this compound, leading to the formation of hydroxylated metabolites These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble products that can be excreted from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus Post-translational modifications and targeting signals play a crucial role in directing this compound to specific subcellular locations, where it can exert its biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild, with the use of a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of biphenyl derivatives with additional functional groups.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include various biphenyl derivatives with functional groups such as hydroxyl, amino, and halogen substituents .
Scientific Research Applications
2-(Trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)thiazole
- 2-(Trifluoromethyl)pyrazole
Comparison: 2-(Trifluoromethyl)biphenyl is unique due to its biphenyl structure, which provides a rigid and planar framework. This structural feature enhances its stability and reactivity compared to other trifluoromethyl-substituted compounds. Additionally, the biphenyl core allows for greater versatility in chemical modifications, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYZJEXQHWCLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468417 | |
Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-59-4 | |
Record name | 2-(Trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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